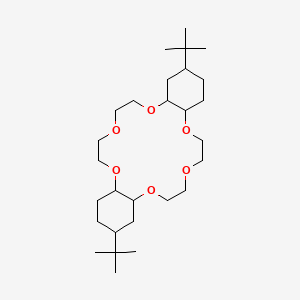

4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6

Description

Historical Development of Crown Ether Chemistry

Origins of Macrocyclic Ligands

The discovery of crown ethers traces back to 1967, when Charles Pedersen at DuPont serendipitously synthesized dibenzo-18-crown-6 while attempting to prepare a phenolic ligand. This breakthrough revealed the ability of cyclic polyethers to selectively bind alkali metal ions, earning Pedersen the 1987 Nobel Prize in Chemistry. Early research focused on solubilizing inorganic salts in nonpolar solvents, such as potassium permanganate in benzene via 18-crown-6.

Evolution of Dicyclohexano Derivatives

In the 1980s, modifications to crown ethers aimed at improving selectivity and stability under harsh conditions. The hydrogenation of dibenzo-18-crown-6 derivatives yielded saturated dicyclohexano analogs, which exhibited enhanced resistance to oxidative degradation. The introduction of tert-butyl groups in the 1990s further optimized lipophilicity, enabling efficient metal ion extraction from acidic media.

Table 1: Key Milestones in Crown Ether Development

Properties

CAS No. |

223719-29-7 |

|---|---|

Molecular Formula |

C28H52O6 |

Molecular Weight |

484.7 g/mol |

IUPAC Name |

11,25-ditert-butyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosane |

InChI |

InChI=1S/C28H52O6/c1-27(2,3)21-7-9-23-25(19-21)33-17-13-30-14-18-34-26-20-22(28(4,5)6)8-10-24(26)32-16-12-29-11-15-31-23/h21-26H,7-20H2,1-6H3 |

InChI Key |

SHJRQDXUSZYABF-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1CCC2C(C1)OCCOCCOC3CCC(CC3OCCOCCO2)C(C)(C)C |

Canonical SMILES |

CC(C)(C)C1CCC2C(C1)OCCOCCOC3CC(CCC3OCCOCCO2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis of 4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 generally follows a multi-step organic reaction sequence starting from tert-butyl substituted catechol derivatives and involves cyclization to form the crown ether macrocycle.

- Starting Materials : The key precursor is tert-butyl catechol or its derivatives, which undergoes cyclization with ethylene glycol-based reagents to form the macrocyclic ether ring.

- Cyclization Reagents : 2,2′-diethylene glycol di(p-toluenesulfonate) or dichloroethyl ether are commonly used as cyclizing agents.

- Template Ions : Cesium carbonate (Cs₂CO₃) is often employed as a template to facilitate the macrocyclization by stabilizing intermediate complexes.

- Solvent : Tetrahydrofuran (THF) or similar aprotic solvents are used to dissolve reactants and control reaction conditions.

- Reaction Conditions : The reaction is typically conducted under inert atmosphere (nitrogen) in a sealed environment to prevent oxidation and moisture interference. Temperatures are maintained around 49–50 °C, and reaction times can extend up to 72 hours for optimal yield.

A representative optimized set of reaction parameters identified via Response Surface Methodology (RSM) includes:

| Parameter | Optimal Value |

|---|---|

| Reaction Temperature | 49.15 °C |

| Reaction Time | 72 hours |

| Initial Concentration of tert-butyl catechol | 0.06 mol/L |

| Cs₂CO₃ to tert-butyl catechol Molar Ratio | 3.22 |

| Yield | ~43.4% |

This approach was demonstrated to maximize yield and reproducibility in the synthesis of the related compound 4′,4″(5″)-Di-tert-butyldibenzo-18-crown-6, which serves as a precursor for the target dicyclohexano crown ether.

Catalytic Hydrogenation to Form this compound

The final step involves catalytic hydrogenation of the dibenzo crown ether derivative to convert aromatic rings into cyclohexano rings, yielding this compound.

- Catalyst : Rhodium supported on alumina (Rh/γ-Al₂O₃) nanocatalysts are preferred for their high activity and selectivity.

- Reaction Conditions : Hydrogenation is performed under elevated hydrogen pressure (~70 bar) and temperatures ranging from 353 K to 393 K.

- Solvent and Additives : Benzene or n-butanol are used as solvents. Small amounts of acetic acid are added as accelerators to improve reaction rates.

- Scale : This process has been successfully scaled up to hundreds of grams (e.g., 500 g scale).

- Yield and Selectivity : Addition of potassium ions (K⁺) enhances yield, achieving up to 75% conversion with high selectivity towards the cis-syn-cis isomer of the dicyclohexano crown ether.

The hydrogenation process involves refluxing the substrate solution, intermittent removal of benzene by azeotropic distillation, and subsequent purification steps.

Purification Methods

Purification is critical to obtain high-purity this compound suitable for research and industrial applications.

- Third Phase Formation Technique : This robust method exploits phase separation by contacting the crude product dissolved in a nonpolar organic diluent with aqueous acidic solutions containing metal salts (e.g., SrCl₂ in 3–6 M HCl). The process forms a heavy organic phase enriched in the pure crown ether.

- Parameters Affecting Purification :

- Organic diluent type (e.g., toluene or n-heptane)

- Aqueous phase acidity (3–5 M HCl preferred)

- Stoichiometric ratios of metal salts to crown ether

- Temperature : Purification can be carried out from ambient up to ~100 °C.

- Advantages : This method balances purity and yield effectively, achieving >90% purity in less than four hours without requiring specialized equipment.

- Additional Purification : Preparative thin-layer chromatography (PTLC) and column chromatography followed by selective washing are used for further purification, especially at analytical and pilot scales.

Chromatographic techniques have been optimized for scale-up, considering column diameter, flow rate, and elution time to maximize throughput and purity (>97% purity achieved).

Summary Table of Preparation Steps

| Step | Description | Key Conditions/Notes | Yield/Outcome |

|---|---|---|---|

| 1. Macrocyclization | Reaction of tert-butyl catechol with cyclizing agent (e.g., dichloroethyl ether) in THF | 49 °C, 72 h, Cs₂CO₃ template, inert atmosphere | ~43% yield (for dibenzo crown ether precursor) |

| 2. Purification | Third phase formation using metal salt aqueous phase and organic diluent (toluene or n-heptane) | 3–5 M HCl, ambient to 100 °C | >90% purity |

| 3. Catalytic Hydrogenation | Hydrogenation of dibenzo crown ether to dicyclohexano crown ether using Rh/γ-Al₂O₃ catalyst | 70 bar H₂, 353–393 K, acetic acid accelerator, K⁺ ions | ~75% yield, high selectivity |

| 4. Final Purification | Column chromatography and selective washing | Scaled from analytical to 300 g scale | >97% purity |

Research Findings and Optimization Insights

- Response Surface Methodology (RSM) has been effectively applied to optimize reaction parameters for macrocyclization, improving yields and reproducibility.

- The presence of template ions such as Cs⁺ is essential for efficient macrocycle formation.

- Catalytic hydrogenation benefits from nanocatalyst preparation methods (microemulsion technique yields superior catalysts) and the addition of potassium ions to enhance conversion and selectivity.

- Third phase formation purification is adaptable to different batches with varying impurity profiles, offering a scalable and cost-effective purification strategy.

- Scale-up studies demonstrate that slow addition of dilute building block solutions to concentrated cyclizing agents improves yield and reaction control at kilogram scales.

This comprehensive overview integrates diverse research findings and presents a professional, authoritative synthesis of the preparation methods for this compound, emphasizing reaction optimization, catalytic hydrogenation, and purification strategies essential for high-purity production suitable for advanced applications.

Chemical Reactions Analysis

Types of Reactions: 4,4’(5’)-Di-T-Butyldicyclo-hexano-18-crown-6 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogen atoms or other functional groups into the molecule.

Scientific Research Applications

4,4’(5’)-Di-T-Butyldicyclo-hexano-18-crown-6 has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of ions between different phases.

Biology: Employed in the study of ion transport mechanisms across biological membranes.

Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.

Industry: Utilized in the extraction and separation of metal ions from mixtures, particularly in the mining and metallurgical industries.

Mechanism of Action

The mechanism by which 4,4’(5’)-Di-T-Butyldicyclo-hexano-18-crown-6 exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal cations, stabilizing them and facilitating their transport or separation. This coordination can influence various molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Key Findings:

The tert-butyl groups in the latter are introduced during synthesis rather than through subsequent reactions .

Ion Selectivity: The tert-butyl groups in 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6 enhance selectivity for Sr²⁺ over smaller ions like K⁺ or Na⁺. This contrasts with DB18C6, which preferentially binds K⁺ and Rb⁺ due to its rigid, planar aromatic rings .

Rigidity: DB18C6 exhibits greater conformational rigidity compared to 18-crown-6, as shown by computational studies . The tert-butyl substituents in 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6 further restrict cavity flexibility, optimizing it for Sr²⁺ encapsulation .

Physical and Thermal Properties

| Property | 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6 | Dibenzo-18-crown-6 | Dicyclohexano-18-crown-6 |

|---|---|---|---|

| Molecular Weight (g/mol) | 484.71 | 360.41 | 372.52 |

| Boiling Point (°C) | 190–195 (0.05 mmHg) | 220–225 (decomposes) | 285–290 (decomposes) |

| Solubility | Low in water; high in organic solvents | Insoluble in water | Insoluble in water |

| Selectivity (Ion Preference) | Sr²⁺ > Cs⁺ > K⁺ | K⁺ > Rb⁺ > Na⁺ | Cs⁺ > Rb⁺ > K⁺ |

Key Findings:

- Thermal Stability: DC18C6 and DB18C6 decompose at higher temperatures than 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6, likely due to the stabilizing effect of tert-butyl groups against thermal degradation .

- Lipophilicity: The tert-butyl groups significantly increase the hydrophobicity of 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6, making it ideal for non-aqueous separation systems .

Biological Activity

4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 (DTBCH18C6) is a synthetic macrocyclic compound belonging to the family of crown ethers. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of DTBCH18C6, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C28H52O6

- Molecular Weight : 484.7 g/mol

- CAS Number : 38723-98-7

The biological activity of DTBCH18C6 is primarily attributed to its ability to form complexes with cations, particularly potassium ions (K). This interaction can disrupt ion homeostasis within cells, leading to various biological effects including:

- Cell Cycle Arrest : Studies have shown that DTBCH18C6 induces G1 phase arrest in tumor cells, which is critical for inhibiting cell proliferation.

- Induction of Apoptosis : The compound has been observed to trigger apoptotic pathways in cancer cells, contributing to its potential as an anticancer agent.

Biological Activity Studies

Recent research has highlighted the antiproliferative properties of DTBCH18C6 across various cancer cell lines. The following table summarizes key findings from different studies:

Case Studies

- Anticancer Activity : In a study examining the effects of DTBCH18C6 on HeLa cells, researchers reported an IC50 value of approximately 0.5 µM, indicating potent growth inhibition. The mechanism was linked to the compound's ability to disrupt K transport across the cell membrane, leading to cell cycle arrest and apoptosis.

- Cardiovascular Effects : Another investigation into the effects of DTBCH18C6 on cardiac myocytes revealed that the compound influences calcium ion dynamics, suggesting potential applications in treating cardiac arrhythmias.

- Neuroprotective Properties : Preliminary studies indicate that DTBCH18C6 may offer neuroprotective effects by modulating ion channels involved in neuronal excitability.

Q & A

Q. What are the optimal synthetic routes for preparing 4,4'(5')-Di-T-Butyldicyclohexano-18-Crown-6, and how can isomer purity be controlled?

The synthesis typically involves cross-coupling reactions of iodinated precursors with alkynes (e.g., trimethylsilylacetylene) followed by deprotection steps . Isomer purity (cis/trans) depends on reaction conditions, such as solvent polarity and temperature. For example, using non-polar solvents like toluene may favor the cis-isomer due to steric hindrance from tert-butyl groups . Chromatographic separation or fractional crystallization can isolate isomers, monitored via GC or HPLC with purity >98% .

Q. How does the solubility profile of 4,4'(5')-Di-T-Butyldicyclohexano-18-Crown-6 influence its utility in non-polar solvent systems?

This crown ether is highly soluble in toluene and chloroform but only slightly soluble in water (13 g/L at 26°C) . The tert-butyl groups enhance lipophilicity, making it effective for solubilizing alkali metal ions (e.g., K⁺, Rb⁺) in organic phases. Researchers should pre-dry solvents to avoid hygroscopic interference .

Q. What spectroscopic methods are most reliable for characterizing host-guest complexes involving this crown ether?

¹H NMR titration is standard for determining binding constants (K) with alkali metal ions, observing shifts in crown ether proton resonances . Single-crystal X-ray diffraction (e.g., rubidium complexes) provides structural confirmation of cavity-metal coordination . FT-IR can validate ether-oxygen-metal interactions via shifts in C-O-C stretching bands .

Advanced Research Questions

Q. How can conflicting data on cation selectivity (e.g., K⁺ vs. Na⁺) be resolved when using this crown ether in membrane transport studies?

Discrepancies often arise from solvent polarity or competing hydration effects. For instance, in dichloromethane, K⁺ selectivity dominates (log K ~4.5), but in aqueous-organic biphasic systems, hydration energy of Na⁺ reduces its extraction efficiency . Methodological adjustments include:

Q. What experimental strategies mitigate decomposition risks during high-temperature applications of this crown ether?

While stable under inert conditions (>110°C), decomposition risks increase in acidic or oxidizing environments. Strategies include:

Q. How can computational methods optimize the design of derivatives for selective lanthanide ion separation?

Reaction path search algorithms (e.g., quantum chemical calculations) predict modifications to the crown ether cavity. For example:

- Introducing electron-withdrawing groups to enhance hard Lewis acid (e.g., Eu³⁺) binding .

- Simulating binding free energies with MM/PBSA to prioritize synthetic targets .

- Validating with EXAFS to assess coordination geometry in experimental complexes .

Data Contradiction Analysis

Q. Why do reported binding constants (K) for Rb⁺ vary across studies, and how can this be standardized?

Variations stem from solvent choice, counterion effects, and measurement techniques. For example:

Q. How should researchers address discrepancies in melting points reported for isomer mixtures?

Pure cis-isomers melt at 47–50°C, while trans-isomers exhibit higher ranges. Mixtures (e.g., technical-grade ≥90% GC) show broader ranges (46–53°C) . Differential Scanning Calorimetry (DSC) with heating rates of 5°C/min clarifies phase transitions .

Methodological Best Practices

Q. What protocols ensure reproducible results in solvent extraction experiments?

Q. How can crystallography resolve ambiguities in host-guest complex structures?

- Co-crystallize the crown ether with metal salts (e.g., RbPF₆) in slow-diffusion setups .

- Refine X-ray data with software like SHELXL, focusing on ether-oxygen-metal bond distances (target: 2.8–3.2 Å) .

Emerging Applications

Q. What role does this crown ether play in developing homogeneous catalysis systems?

It solubilizes catalytic metal ions (e.g., Pd²⁺) in organic solvents, enabling Suzuki-Miyaura couplings without phase-transfer agents. Key parameters:

- Catalyst loading (0.1–1 mol%).

- Solvent choice (toluene > THF for stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.